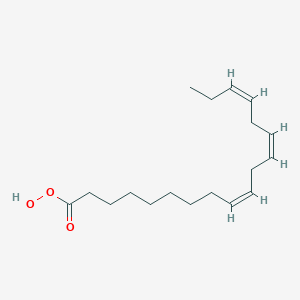

13-Hydroperoxylinolenic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

13-Hydroperoxylinolenic acid (13-HPLA) is a polyunsaturated fatty acid that is produced by the oxidative metabolism of linolenic acid. It is an important intermediate in the biosynthesis of jasmonic acid, a plant hormone that plays a critical role in plant growth, development, and defense against biotic and abiotic stresses. 13-HPLA has also been shown to possess anti-inflammatory, anti-cancer, and anti-oxidant properties, making it a promising candidate for therapeutic applications.

科学的研究の応用

13-Hydroperoxylinolenic acid has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also has anti-cancer properties by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. In addition, 13-Hydroperoxylinolenic acid has been shown to possess anti-oxidant properties by scavenging free radicals and reducing oxidative stress.

作用機序

The mechanism of action of 13-Hydroperoxylinolenic acid involves its interaction with various signaling pathways in the cell. It has been shown to activate the nuclear factor-κB (NF-κB) pathway, which plays a critical role in the regulation of inflammation and cell survival. It also activates the peroxisome proliferator-activated receptor (PPAR) pathway, which regulates lipid metabolism and glucose homeostasis. Furthermore, 13-Hydroperoxylinolenic acid has been shown to inhibit the Akt/mTOR pathway, which is involved in cell growth and survival.

生化学的および生理学的効果

13-Hydroperoxylinolenic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-1β, interleukin-6, and tumor necrosis factor-α. It also increases the levels of anti-inflammatory cytokines such as interleukin-10. In addition, 13-Hydroperoxylinolenic acid has been shown to induce apoptosis in cancer cells, inhibit cell proliferation, and suppress angiogenesis. It also reduces oxidative stress by scavenging free radicals.

実験室実験の利点と制限

One of the advantages of using 13-Hydroperoxylinolenic acid in lab experiments is its availability. It can be easily synthesized from linolenic acid, which is a commonly available plant oil. Another advantage is its stability, which allows for long-term storage and transportation. However, one of the limitations of using 13-Hydroperoxylinolenic acid in lab experiments is its low solubility in water, which can make it difficult to work with. Another limitation is its potential toxicity at high concentrations, which requires careful handling and monitoring.

将来の方向性

There are several future directions for the research on 13-Hydroperoxylinolenic acid. One direction is to study its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to investigate its mechanism of action in more detail, including its interactions with various signaling pathways in the cell. Furthermore, future research could focus on developing new synthesis methods for 13-Hydroperoxylinolenic acid that are more efficient and cost-effective. Finally, more studies are needed to explore the potential advantages and limitations of using 13-Hydroperoxylinolenic acid in lab experiments and clinical trials.

合成法

13-Hydroperoxylinolenic acid is synthesized through the oxidative metabolism of linolenic acid, which is a polyunsaturated fatty acid found in plant oils such as flaxseed, soybean, and canola. The biosynthesis of 13-Hydroperoxylinolenic acid is catalyzed by the enzyme lipoxygenase, which adds oxygen to the carbon-carbon double bonds of linolenic acid to form a hydroperoxide intermediate. This intermediate is then converted to 13-Hydroperoxylinolenic acid by the action of hydroperoxide lyase.

特性

CAS番号 |

19356-22-0 |

|---|---|

製品名 |

13-Hydroperoxylinolenic acid |

分子式 |

C18H30O3 |

分子量 |

294.4 g/mol |

IUPAC名 |

(9Z,12Z,15Z)-octadeca-9,12,15-trieneperoxoic acid |

InChI |

InChI=1S/C18H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)21-20/h3-4,6-7,9-10,20H,2,5,8,11-17H2,1H3/b4-3-,7-6-,10-9- |

InChIキー |

OEYKGJFTEBHJCL-PDBXOOCHSA-N |

異性体SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OO |

SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OO |

正規SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OO |

同義語 |

12,13-epoxylinolenic acid 13-hydroperoxylinolenic acid linolenic (18-3) acid peroxide linolenic acid hydroperoxide |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Ethynyl-5h-benzo[4,5]cyclohepta[1,2-b]pyridin-5-ol](/img/structure/B97720.png)